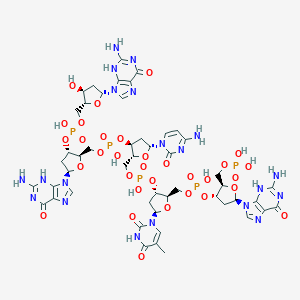
4-(3-甲氧基苯基)-1-甲基哌啶-4-碳腈
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, such as the Gewald synthesis technique, Vilsmeier-Haack reaction, and Michael addition followed by cyclization . These methods are used to construct complex molecules with carbonitrile functionalities, which are likely relevant to the synthesis of "4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of carbonitrile-containing compounds . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis are also employed to study the structural features and confirm the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of carbonitrile compounds can be explored through their interactions with various nucleophiles to form Schiff bases or through cyclization reactions to create heterocyclic compounds . The reactivity is influenced by the presence of substituents on the aromatic rings and the nature of the carbonitrile group.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile derivatives can be characterized by their spectroscopic data, including IR, NMR, and mass spectral data . The solvatochromic behavior, fluorescence emission, and absorption in different solvents are studied to understand the dipole moment changes and electronic excitation of these molecules . Additionally, computational methods like DFT calculations are used to predict HOMO and LUMO energies, which correlate with quantum efficiencies and electronic properties .
科学研究应用
防腐蚀
类似于4-(3-甲氧基苯基)-1-甲基哌啶-4-碳腈的衍生物在防腐蚀领域有着显著的应用。例如,吡喃吡唑衍生物,包括具有甲氧基苯基基团的化合物,已被研究其在盐酸溶液中抑制轻钢腐蚀的有效性。这些研究包括重量法和电化学技术,展示了显著的抑制效率 (Yadav et al., 2016)。同样,另一组与所讨论化合物密切相关的萘啉衍生物已显示出作为酸性环境中钢铁腐蚀抑制剂的有希望结果,得到了电化学、SEM和量子化学计算的支持 (Ansari & Quraishi, 2015)。
合成和化学分析
4-(3-甲氧基苯基)-1-甲基哌啶-4-碳腈的衍生物也已被合成用于各种化学研究。例如,报道了涉及甲氧基苯基组分的2-氨基-6-(1-芳基-5-甲基-1H-1,2,3-三唑-4-基)-4-苯基吡啶-3-碳腈衍生物的合成,并通过各种光谱方法确认了它们的结构 (Dong et al., 2010)。类似地,对类似2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-碳腈的化合物的研究提供了关于这些化学品的结构和光学性质的见解,使用了X射线、红外、核磁共振和荧光光谱技术 (Jukić et al., 2010)。
生物活性
在生物研究领域,与4-(3-甲氧基苯基)-1-甲基哌啶-4-碳腈密切相关的某些衍生物已被合成并评估其生物活性。例如,使用2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-碳腈和吡唑衍生物制备的新型席夫碱已被研究其抗菌活性,其中一些显示出有希望的结果 (Puthran et al., 2019)。
未来方向
属性
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYLNHITVXBZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203037 | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
CAS RN |
5460-79-7 | |
| Record name | 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5460-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP3VEH42Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)




![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)




